Terpestacin

Description

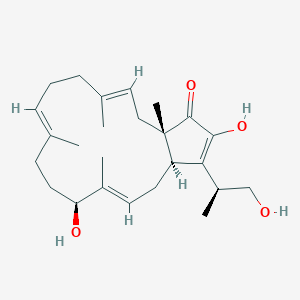

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H38O4 |

|---|---|

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one |

InChI |

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1 |

Clé InChI |

UTGBBPSEQPITLF-IXRUDUFRSA-N |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |

SMILES isomérique |

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C |

SMILES canonique |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |

Synonymes |

11-epiterpestacin terpestacin |

Origine du produit |

United States |

Foundational & Exploratory

Terpestacin from Arthrinium sp.: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpestacin, a bicyclic sesterterpene first isolated from the fungus Arthrinium sp. FA1744, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Initially identified as an inhibitor of syncytium formation, a process associated with viral infections like HIV, its anti-angiogenic properties have since become a major focus of research.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, detailing the methodologies for its production, isolation, and structural elucidation. Furthermore, it delves into its mechanism of action, supported by quantitative data and visualizations of the key signaling pathways involved.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3][4] The genus Arthrinium has proven to be a rich source of novel natural products.[3][4] In 1993, this compound was discovered as a novel antibiotic produced by Arthrinium sp. FA1744 (ATCC 74132) that inhibits the formation of giant cells (syncytia).[1][2] Subsequent research has revealed its potential as an anti-cancer agent due to its ability to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1]

Physicochemical Properties and Structural Elucidation

This compound is a sesterterpenoid, a class of C25 terpenes, characterized by a unique bicyclic structure.[1][2] Its structure was determined through a combination of spectroscopic techniques and chemical derivatization.[1][2]

Spectroscopic Data

The structural elucidation of this compound heavily relied on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A summary of the key NMR data is presented below.

| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) | COSY Correlations (¹H to ¹H) |

| 1 | 136.0 | - | - | - |

| 2 | 34.4 | 2.20 (m) | C-1, C-3, C-4, C-11 | H-3, H-11 |

| 3 | 25.5 | 1.60 (m), 1.75 (m) | C-2, C-4, C-5 | H-2, H-4 |

| 4 | 39.8 | 2.10 (m) | C-2, C-3, C-5, C-6 | H-3, H-5 |

| 5 | 50.1 | 2.30 (m) | C-3, C-4, C-6, C-9, C-12 | H-4 |

| 6 | 50.1 | - | - | - |

| 7 | 25.0 | 1.55 (m), 1.65 (m) | C-6, C-8, C-13, C-15 | H-8 |

| 8 | 50.2 | 1.95 (m) | C-6, C-7, C-9, C-14, C-15 | H-7 |

| 9 | 145.9 | 5.30 (d, 10.0) | C-5, C-8, C-10, C-14 | H-10 |

| 10 | 124.1 | 5.10 (d, 10.0) | C-1, C-9, C-11 | H-9 |

| 11 | 34.4 | 2.40 (m) | C-1, C-2, C-10 | H-2, H-10 |

| 12 | 71.3 | 4.10 (d, 8.0) | C-5, C-13 | H-13 |

| 13 | 27.2 | 1.80 (m) | C-7, C-12, C-14, C-15 | H-12, H-14 |

| 14 | 24.9 | 1.70 (m) | C-8, C-13, C-15 | H-13 |

| 15 | 70.8 | 3.80 (t, 6.0) | C-7, C-8, C-13, C-14 | - |

| 16 | 20.1 | 1.65 (s) | C-1, C-2, C-11 | - |

| 17 | 17.5 | 1.60 (s) | C-6, C-7, C-8 | - |

| 18 | 16.2 | 0.95 (d, 7.0) | C-4, C-5, C-6 | H-5 |

| 19 | 134.5 | 5.40 (t, 7.0) | C-20, C-21 | H-20 |

| 20 | 125.2 | 5.15 (t, 7.0) | C-19, C-21, C-22 | H-19 |

| 21 | 40.1 | 2.15 (m) | C-19, C-20, C-22, C-23 | H-22 |

| 22 | 211.3 | - | - | - |

| 23 | 78.9 | 4.30 (d, 9.0) | C-21, C-22, C-24, C-25 | H-24 |

| 24 | 35.1 | 2.50 (m) | C-22, C-23, C-25 | H-23 |

| 25 | 29.8 | 1.25 (s) | C-23, C-24 | - |

Note: This table is a representative summary based on published data and may vary slightly depending on the solvent and instrument used. The data was sourced from a study on this compound isolated from Drechslera ravenelii.[5]

Production and Isolation

The production of this compound from Arthrinium sp. involves fermentation in a suitable medium, followed by extraction and purification of the target compound.

Fermentation Protocol

A detailed protocol for the fermentation of Arthrinium sp. for this compound production is outlined below. This protocol is based on methodologies described for the isolation of sesterpenes from fungal cultures.[5]

3.1.1. Fungal Strain and Culture Maintenance

-

Strain: Arthrinium sp. FA1744 (ATCC 74132).

-

Maintenance Medium: Potato Dextrose Agar (PDA) slants.

-

Storage: Cultures are maintained at 4°C and sub-cultured periodically.

3.1.2. Fermentation Medium and Conditions

-

Medium: Rice-Oat Medium. While the exact composition can be optimized, a typical solid-state fermentation medium consists of:

-

Rice: 100 g

-

Oatmeal: 20 g

-

Distilled water: 150 mL

-

-

Culture Vessels: 1 L Erlenmeyer flasks.

-

Sterilization: Autoclave at 121°C for 20 minutes.

-

Inoculation: Inoculate each flask with a small piece of agar containing the mycelium of Arthrinium sp. from a fresh PDA plate.

-

Incubation: Incubate the flasks under static conditions at 28°C for 30 days.

Extraction and Purification Protocol

Following the fermentation period, this compound is extracted from the culture and purified using chromatographic techniques.

3.2.1. Extraction

-

Harvesting: The entire solid culture from the fermentation flasks is harvested.

-

Solvent Extraction: The harvested material is macerated and extracted with a hydroalcoholic solution (e.g., 70% ethanol) at room temperature with shaking for 24 hours. This process is typically repeated three times.

-

Filtration and Concentration: The extracts are combined, filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

3.2.2. Liquid-Liquid Partition

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (BuOH)

-

-

The majority of this compound is typically found in the dichloromethane fraction.[5]

3.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The dichloromethane fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-angiogenic effects being the most extensively studied.

Anti-Angiogenic Activity

This compound inhibits angiogenesis both in vitro and in vivo. This activity is crucial for its potential as an anti-cancer agent, as tumor growth is dependent on the formation of new blood vessels.

| Assay | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | U87MG-derived Glioblastoma Stem Cells | IC₅₀ | 20.3 µM | [3] |

Mechanism of Action: Targeting Mitochondrial Complex III

The anti-angiogenic effect of this compound is mediated through its interaction with the ubiquinol-cytochrome c reductase binding protein (UQCRB), a subunit of mitochondrial complex III.[1][6] This interaction disrupts the normal cellular response to hypoxia.

Under hypoxic conditions, the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) is a key event that leads to the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1] this compound, by binding to UQCRB, inhibits the hypoxia-induced generation of reactive oxygen species (ROS) from the mitochondria.[1][6] This suppression of ROS prevents the stabilization of HIF-1α, thereby blocking the downstream expression of VEGF and inhibiting angiogenesis.[1][6]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound's Anti-Angiogenic Action

Caption: this compound's inhibition of the pro-angiogenic signaling pathway.

Experimental Protocols for Biological Assays

Syncytium Formation Inhibition Assay

This assay is used to evaluate the ability of a compound to inhibit the fusion of virus-infected cells with uninfected cells.

6.1.1. Materials

-

Virus-infected cells (e.g., HIV-1-infected T-lymphocytes)

-

Uninfected target cells (e.g., CD4+ T-lymphocytes)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

Microscope

6.1.2. Procedure

-

Seed uninfected target cells into the wells of a 96-well plate.

-

Add serially diluted concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Add virus-infected cells to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

After incubation, examine the wells under a microscope and count the number of syncytia (multinucleated giant cells) in each well.

-

Calculate the percentage of inhibition of syncytium formation for each concentration of this compound compared to the positive control.

-

Determine the IC₅₀ value, the concentration of this compound that inhibits syncytium formation by 50%.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

6.2.1. Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

96-well plates

-

This compound stock solution

-

Calcein AM (for fluorescence imaging)

-

Fluorescence microscope

6.2.2. Procedure

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

After incubation, visualize the tube formation using a phase-contrast or fluorescence microscope (if cells are labeled with Calcein AM).

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the results from this compound-treated wells to control wells to determine the inhibitory effect on tube formation.

Conclusion

This compound, a sesterterpenoid from Arthrinium sp., represents a promising natural product with significant therapeutic potential. Its dual activity as an inhibitor of viral syncytium formation and a potent anti-angiogenic agent makes it a valuable lead compound for drug development. The detailed methodologies and data presented in this technical guide provide a comprehensive resource for researchers interested in the further investigation and development of this compound and its analogs. The elucidation of its mechanism of action, targeting the mitochondrial UQCRB protein, opens new avenues for the design of targeted therapies for cancer and other diseases. Further research is warranted to optimize its production, explore its full therapeutic potential, and advance it through preclinical and clinical development.

References

- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial UQCRB regulates VEGFR2 signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sesterterpene Terpestacin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesterterpenes, a class of C25 isoprenoid natural products, have emerged as a promising source of bioactive compounds with diverse therapeutic potential. Among these, Terpestacin, a sesterterpene produced by various fungal species, has garnered significant attention for its potent biological activities, including anti-angiogenic, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the biological activities of this compound and related sesterterpenes, with a focus on its molecular mechanisms of action. Detailed experimental protocols for key assays and a comprehensive summary of its quantitative biological data are presented to facilitate further research and drug development efforts.

Introduction to Sesterterpenes and this compound

Sesterterpenes are a relatively small but structurally diverse class of terpenes, biosynthesized from geranylfarnesyl pyrophosphate.[1][2] They are predominantly isolated from marine organisms, particularly sponges, as well as from terrestrial fungi and lichens.[3] This class of natural products exhibits a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antiviral properties.[4][5]

This compound, a bicyclic sesterterpene first isolated from Arthrinium sp., is a prominent member of this class. It has been shown to possess a range of biological functions, most notably its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Furthermore, this compound and its derivatives have demonstrated anti-inflammatory and cytotoxic activities, making them attractive candidates for the development of novel therapeutics.[7]

Quantitative Biological Activity of this compound and Related Sesterterpenes

The biological activities of this compound and its analogs have been quantified in various in vitro and in vivo models. The following table summarizes the key inhibitory concentrations (IC50) and other quantitative data, providing a comparative overview of their potency.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| This compound | Anti-angiogenesis | Hypoxia-induced HUVEC tube formation | Not explicitly defined in terms of IC50, but effective at concentrations below cytotoxic threshold | [6] |

| This compound | Cytotoxicity | U87MG-derived glioblastoma stem cells | 20.3 µM | [8] |

| Maydistacin A (this compound-type) | Anti-inflammatory | Nitric oxide production in LPS-stimulated RAW264.7 macrophages | 19 ± 2 µM | [9] |

| This compound Derivatives (42, 47, 49, 53) | Cytotoxicity | U87MG-derived glioblastoma stem cells | 2.8, 5.5, 6.9, 6.3 µM, respectively | [8] |

Anti-Angiogenic Activity of this compound

This compound's most well-characterized biological activity is its potent inhibition of angiogenesis. This activity is crucial for its potential as an anticancer agent, as tumors rely on the formation of new blood vessels for their growth and dissemination.

Molecular Target and Signaling Pathway

Research has identified the Ubiquinone-binding protein (UQCRB) , a subunit of the mitochondrial complex III, as a direct molecular target of this compound.[6] The binding of this compound to UQCRB disrupts the normal electron transport chain function under hypoxic conditions, leading to a cascade of downstream effects that ultimately suppress angiogenesis.

The proposed signaling pathway is as follows:

-

Hypoxia: Low oxygen conditions, often found in the tumor microenvironment, trigger a cellular response to promote angiogenesis.

-

Mitochondrial ROS Production: Under hypoxia, the mitochondrial electron transport chain, specifically complex III, generates reactive oxygen species (ROS).

-

HIF-1α Stabilization: The increase in ROS leads to the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).

-

VEGF Expression: Stabilized HIF-1α translocates to the nucleus and acts as a transcription factor, inducing the expression of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).

-

Angiogenesis: Secreted VEGF binds to its receptors on endothelial cells, initiating the signaling cascade that leads to the formation of new blood vessels.

This compound intervenes in this pathway by binding to UQCRB, which in turn inhibits the hypoxia-induced generation of mitochondrial ROS.[6] This prevents the stabilization of HIF-1α and the subsequent expression of VEGF, thereby blocking the angiogenic switch.[6]

Caption: this compound's anti-angiogenic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

70% ethanol

-

Sterile phosphate-buffered saline (PBS)

-

Whatman filter paper discs (5 mm diameter)

-

This compound solution (in a biocompatible solvent, e.g., DMSO)

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

On day 3, carefully crack the eggs and transfer the contents into sterile 100 mm petri dishes.

-

Return the dishes to the incubator and grow the embryos until day 7.

-

On day 7, sterilize the filter paper discs by autoclaving.

-

Prepare different concentrations of this compound. Apply a 10 µL aliquot of each concentration onto a sterile filter paper disc and allow it to air dry in a sterile hood. A vehicle control disc should be prepared with the solvent alone.

-

Gently place the dried filter paper discs onto the CAM of the developing embryos, avoiding major blood vessels.

-

Return the embryos to the incubator for an additional 48 hours.

-

On day 9, observe the CAM under a stereomicroscope. Capture images of the area around the filter paper disc.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the disc. A significant reduction in the number of branch points in the this compound-treated groups compared to the control indicates anti-angiogenic activity.

HUVEC Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Matrigel Basement Membrane Matrix

-

96-well culture plates

-

This compound solution

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel on ice overnight at 4°C.

-

Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound or vehicle control.

-

Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel in each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, carefully remove the medium and wash the cells with PBS.

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize the tube formation under a fluorescence microscope.

-

Quantify the tube formation by measuring the total tube length, number of junctions, or number of loops using image analysis software.

Caption: Experimental workflow for the HUVEC tube formation assay.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

24-well plates

-

Matrigel Basement Membrane Matrix

-

Endothelial cells (e.g., HUVECs) or cancer cells

-

Serum-free medium and medium with chemoattractant (e.g., FBS or VEGF)

-

This compound solution

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.

-

In the lower chamber of the 24-well plate, add medium containing a chemoattractant.

-

Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

This compound, a sesterterpene natural product, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Its well-defined anti-angiogenic mechanism, targeting UQCRB in the mitochondrial complex III, provides a solid foundation for its further development. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field.

Future research should focus on a more comprehensive evaluation of this compound's efficacy and safety in preclinical animal models for various cancer types. Further investigation into its anti-inflammatory and other reported biological activities will also be crucial to fully elucidate its therapeutic potential. Structure-activity relationship studies on this compound derivatives could lead to the discovery of even more potent and selective analogs, paving the way for the development of a new class of sesterterpene-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Maydistacins A-G, this compound-type Sesterterpenoids with Anti-inflammatory Activity from the Phytopathogenic Fungus Bipolaris maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and Its Derivatives: Bioactivities and Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

Terpestacin's Anti-Angiogenic Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the anti-angiogenic activity of Terpestacin, a sesterterpenoid natural product. This compound has been identified as a potent inhibitor of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones, which is a critical component in tumor growth and metastasis. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects primarily by targeting the mitochondrial electron transport chain. The central mechanism involves the following key steps:

-

Binding to UQCRB: this compound directly binds to the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial Complex III.[1][2][3] This interaction is specific and has been identified as the foundational event in this compound's anti-angiogenic cascade.[1][2][3]

-

Inhibition of Hypoxia-Induced Reactive Oxygen Species (ROS) Production: By binding to UQCRB, this compound suppresses the generation of reactive oxygen species (ROS) from the mitochondria, which is a critical event in cellular oxygen sensing, particularly under hypoxic conditions often found in tumor microenvironments.[1][2][3]

-

Destabilization of Hypoxia-Inducible Factor-1α (HIF-1α): The reduction in mitochondrial ROS levels prevents the stabilization of the master transcriptional regulator of the hypoxic response, HIF-1α.[1][2][3] Under normal oxygen conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Hypoxia inhibits this degradation, leading to HIF-1α accumulation. This compound's action restores the destabilization of HIF-1α even in a hypoxic environment.[1][2]

-

Downregulation of Vascular Endothelial Growth Factor (VEGF): HIF-1α is a primary transcription factor for a host of pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][2] By preventing HIF-1α stabilization, this compound leads to a significant reduction in the expression and secretion of VEGF, a potent signaling protein that stimulates the formation of blood vessels.[1][2]

This cascade of events ultimately results in the inhibition of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.

Signaling Pathway and Experimental Workflow Visualization

To elucidate the relationships between the molecular players and the experimental approaches used to study them, the following diagrams are provided.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on various aspects of angiogenesis.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| Tube Formation | HUVEC | Inhibition of capillary-like structure formation | Not specified | Dose-dependent inhibition | [1] |

| Cell Invasion | HUVEC | Inhibition of cell migration through a membrane | Not specified | Dose-dependent inhibition | [1] |

| Mitochondrial ROS Production | HT1080 | Hypoxia-induced ROS levels | 30 µM | Significant suppression | [1] |

| HIF-1α Stabilization | Various cell lines | Hypoxia-induced HIF-1α protein levels | 40 and 80 µM | Dose-dependent inhibition | [1] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

| Assay | Model | Parameter Measured | This compound Treatment | Observed Effect | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | Neovascularization | Not specified | Strong inhibition of angiogenesis | [1] |

| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | Tumor blood vessel density (CD34 staining) | One-third of LD50 (i.p.) | Significant decrease in vessel density | [1] |

| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | VEGF protein levels in tumor tissue | One-third of LD50 (i.p.) | Significantly decreased VEGF levels (p < 0.05) | [1] |

| Murine Breast Carcinoma Xenograft | C3H/HeJ mice | HIF-1α and VEGF expression (Immunohistochemistry) | One-third of LD50 (i.p.) | Markedly reduced expression | [1] |

Note: Specific IC50 values for in vitro angiogenesis assays were not explicitly stated in the primary literature reviewed.

Detailed Experimental Protocols

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EBM-2 medium supplemented with 2% FBS. Seed the cells onto the solidified Matrigel at a density of 1 x 104 to 2 x 104 cells per well.

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of a substance on the formation of new blood vessels on the CAM of a developing chick embryo.

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On embryonic day 7, place a sterile filter paper disc or a coverslip containing the test compound (this compound) or vehicle control onto the CAM.

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-4 days.

-

Observation and Quantification: On the designated day, open the window and observe the vasculature of the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the applied sample.

Mitochondrial ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture: Plate cells (e.g., HT1080) in a suitable culture vessel and allow them to adhere.

-

Treatment: Pre-treat the cells with this compound or vehicle control for a specified duration.

-

Hypoxic Induction (if applicable): Expose the cells to hypoxic conditions (e.g., 1% O2) for the desired time.

-

DCFH-DA Staining: Remove the medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10-20 µM) to the cells and incubate at 37°C for 30 minutes in the dark.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Western Blot for HIF-1α

This technique is used to detect and quantify the levels of HIF-1α protein.

-

Sample Preparation: Following treatment with this compound and/or exposure to hypoxia, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to perform lysis quickly on ice to prevent HIF-1α degradation. Nuclear extracts are often recommended for enhanced detection.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

VEGF ELISA in Tumor Tissue

This assay quantifies the concentration of VEGF protein in tumor extracts.

-

Tumor Homogenization: Harvest tumor tissue from the xenograft model and homogenize it on ice in a lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including VEGF.

-

Protein Quantification: Determine the total protein concentration of the supernatant.

-

ELISA Procedure: Perform a sandwich ELISA using a commercial kit according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for VEGF.

-

Adding the tumor extracts (normalized for total protein content) and standards to the wells.

-

Incubating to allow VEGF to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of VEGF in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound presents a compelling profile as an anti-angiogenic agent with a well-defined mechanism of action. By targeting UQCRB in the mitochondrial respiratory chain, it effectively disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis. The preclinical data, though lacking some specific quantitative values in the published literature, consistently demonstrate its potent inhibitory effects both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other compounds with similar mechanisms of action. This sesterterpenoid natural product holds promise for the development of novel anti-cancer therapeutics targeting the metabolic adaptations of tumor cells.

References

- 1. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Terpestacin: A Deep Dive into its Role as a UQCRB Inhibitor in Mitochondrial Complex III

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial complex III, a critical component of the electron transport chain, has emerged as a significant target for therapeutic intervention in various diseases, including cancer. This technical guide provides an in-depth analysis of Terpestacin, a natural sesterterpene compound, and its function as a specific inhibitor of the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a key subunit of mitochondrial complex III. We will explore the molecular interactions, downstream signaling effects, and potential therapeutic applications of this compound, with a focus on its anti-angiogenic properties. This document consolidates key quantitative data, details experimental protocols for studying its activity, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and UQCRB

This compound is a microbial-derived small molecule that has been identified as a potent anti-angiogenic agent. Its primary molecular target is the Ubiquinol-Cytochrome c Reductase Binding protein (UQCRB), a nuclear-encoded 13.4-kDa subunit of mitochondrial complex III.[1][2] UQCRB plays a crucial role in the proper functioning of complex III, which is responsible for transferring electrons from ubiquinol to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate ATP.[3]

Unlike many mitochondrial inhibitors that disrupt the entire respiratory chain, this compound exhibits a unique mechanism. It binds to a hydrophobic pocket on UQCRB, leading to the inhibition of hypoxia-induced reactive oxygen species (ROS) generation without significantly affecting mitochondrial respiration and ATP production.[1][4] This selective action makes this compound a valuable tool for dissecting the specific roles of UQCRB in cellular signaling and a promising candidate for therapeutic development.

Quantitative Analysis of this compound's Inhibitory Effects

The interaction between this compound and UQCRB has been characterized by various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (SPR) | Not explicitly quantified in the provided search results | Purified recombinant UQCRB | [5] |

| Inhibition of Hypoxia-Induced ROS Generation | Significant suppression | HT1080 cells | [6] |

| Effect on Mitochondrial Respiration | No inhibition of oxygen consumption | Mouse liver mitochondria | [4] |

| Reduction of HIF-1α Protein Level | Significant reduction under hypoxic conditions | HT1080 cells | [6] |

| Effect on Mitochondrial Membrane Potential (ΔΨm) | Dissipation of mitochondrial membrane potential | HT1080 cells | [7][4] |

Table 1: Summary of this compound's Bioactivity

| Experiment | Conditions | Observation | Reference |

| Western Blot for HIF-1α | HT1080 cells, 1% O2 for 4h, with/without this compound | This compound significantly reduces HIF-1α protein levels. | [6] |

| Intracellular ROS Measurement | HT1080 cells, 1% O2 for 2h, with/without this compound (30 µM) | This compound significantly suppresses hypoxia-induced ROS generation. | [6] |

| Mitochondrial Oxygen Consumption | Mouse liver mitochondria with succinate as substrate | This compound does not inhibit mitochondrial respiration. | [4] |

Table 2: Key Experimental Findings

Signaling Pathways Modulated by this compound

The binding of this compound to UQCRB initiates a signaling cascade that ultimately leads to the inhibition of angiogenesis. The primary pathway involves the suppression of hypoxia-induced reactive oxygen species (ROS) production, which in turn destabilizes the Hypoxia-Inducible Factor-1α (HIF-1α).

Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound binds to UQCRB in mitochondrial complex III, inhibiting the hypoxia-induced generation of reactive oxygen species (ROS). This, in turn, prevents the stabilization of HIF-1α, a key transcription factor that drives angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Mitochondrial Complex III Activity

This protocol is adapted from commercially available colorimetric assay kits.[8][9][10][11]

Principle: The activity of mitochondrial complex III is determined by measuring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Cytochrome c solution

-

Dithiothreitol (DTT)

-

Antimycin A (Complex III inhibitor)

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Sample Preparation: Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.

-

Standard Curve Preparation: Prepare a reduced cytochrome c standard curve by reacting known concentrations of cytochrome c with DTT.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Sample wells: Complex III Assay Buffer, mitochondrial sample, and cytochrome c.

-

Inhibitor control wells: Complex III Assay Buffer, mitochondrial sample, Antimycin A, and cytochrome c.

-

Blank wells: Complex III Assay Buffer and cytochrome c.

-

-

Measurement: Immediately after adding cytochrome c, measure the absorbance at 550 nm at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

-

Calculation: Calculate the rate of cytochrome c reduction by subtracting the rate of the inhibitor control from the rate of the sample. The specific activity is then expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein.

Figure 2: Workflow for Complex III Activity Assay. This flowchart outlines the key steps involved in measuring the enzymatic activity of mitochondrial complex III.

Western Blot Analysis of HIF-1α

Principle: This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.

Materials:

-

Cells treated with this compound under normoxic and hypoxic conditions

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control. Expose the cells to normoxic (21% O2) or hypoxic (1% O2) conditions for the specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Intracellular ROS

Principle: The production of intracellular ROS can be measured using fluorescent probes that become fluorescent upon oxidation.

Materials:

-

Cells treated with this compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive dye

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well plate or on coverslips) and treat with this compound.

-

Dye Loading: Incubate the cells with DCFH-DA for 30 minutes in the dark.

-

Induction of ROS: Induce ROS production by exposing the cells to hypoxic conditions or other stimuli.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths.

-

Analysis: Quantify the fluorescence intensity and normalize to the cell number or a control group.

Conclusion and Future Directions

This compound represents a unique and valuable tool for studying the role of UQCRB in mitochondrial signaling and as a potential therapeutic agent. Its ability to selectively inhibit hypoxia-induced ROS production without impairing overall mitochondrial respiration opens up new avenues for targeting angiogenesis in cancer and other diseases.[1][7] Future research should focus on elucidating the precise structural basis of the this compound-UQCRB interaction, conducting more extensive preclinical studies to evaluate its in vivo efficacy and safety, and exploring the potential of this compound derivatives with improved pharmacological properties. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising molecule and its therapeutic potential.

References

- 1. This compound inhibits tumor angiogenesis by targeting UQCRB of mitochondrial complex III and suppressing hypoxia-induced reactive oxygen species production and cellular oxygen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial UQCRB as a new molecular prognostic biomarker of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQCRB - Wikipedia [en.wikipedia.org]

- 4. This compound Inhibits Tumor Angiogenesis by Targeting UQCRB of Mitochondrial Complex III and Suppressing Hypoxia-induced Reactive Oxygen Species Production and Cellular Oxygen Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 9. caymanchem.com [caymanchem.com]

- 10. abcam.com [abcam.com]

- 11. tribioscience.com [tribioscience.com]

Terpestacin: A Technical Guide to its Role in the Inhibition of Syncytium Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syncytium formation, the fusion of multiple individual cells to form a single, multinucleated cell, is a cytopathic effect characteristic of various viral infections, including those caused by Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). This process facilitates viral spread and contributes to tissue damage. Terpestacin, a bicyclic sesterterpene of fungal origin, has been identified as a potent inhibitor of syncytium formation. This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and relevant protocols associated with the anti-syncytial activity of this compound. The primary mechanism involves the targeting of the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB) within the mitochondrial complex III, leading to a reduction in mitochondrial reactive oxygen species (ROS) production, a key factor implicated in viral replication and cell fusion.

Introduction

This compound, first isolated from Arthrinium sp., was initially identified for its ability to inhibit syncytium formation induced by the Human Immunodeficiency Virus (HIV-1)[1][2]. Subsequent research has revealed its broader biological activities, including anti-angiogenic properties, which are attributed to its interaction with the mitochondrial protein UQCRB[3]. Viral-induced syncytium formation is a complex process mediated by viral fusion proteins expressed on the surface of infected cells, which interact with receptors on neighboring cells, leading to membrane fusion. This guide explores the molecular basis of this compound's inhibitory effect on this critical aspect of viral pathogenesis.

Mechanism of Action: Targeting Mitochondrial ROS Production

The core of this compound's bioactivity lies in its specific interaction with the Ubiquinol-Cytochrome c Reductase Binding Protein (UQCRB), a subunit of the mitochondrial electron transport chain's Complex III.

2.1. Inhibition of UQCRB

This compound binds to UQCRB, a key component in the mitochondrial respiratory chain. This interaction, however, does not significantly inhibit mitochondrial respiration itself but rather modulates the production of mitochondrial reactive oxygen species (mtROS)[3].

2.2. Reduction of Mitochondrial Reactive Oxygen Species (mtROS)

Viral infections, including those by RSV, have been shown to induce oxidative stress and increase the production of mtROS[4][5][6]. These ROS can act as signaling molecules that promote viral replication and facilitate the conformational changes in viral fusion proteins necessary for membrane fusion and syncytium formation. By binding to UQCRB, this compound effectively suppresses the generation of mtROS[3]. This reduction in cellular ROS levels is the central tenet of its anti-syncytial activity.

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound in inhibiting syncytium formation.

Quantitative Data

While the seminal study by Oka et al. (1993) established this compound as a syncytium formation inhibitor, specific IC50 values for this activity against HIV-1 were not reported in the abstract. However, subsequent studies have provided data on its activity against other viruses and its cytotoxicity.

| Compound | Activity | Virus | Cell Line | Value | Reference |

| This compound | Syncytium Inhibition | HIV-1 | Not specified in abstract | Not reported in abstract | Oka et al., 1993[1] |

| This compound | Cytotoxicity (CC50) | - | Green Monkey Kidney (GMK) | 20.98 µM | Gräfe et al. (as cited in a review) |

Experimental Protocols

Detailed experimental protocols for the assays used to characterize this compound's anti-syncytial activity are crucial for reproducibility and further research.

4.1. HIV-1 Syncytium Formation Assay (General Protocol)

This protocol is a generalized procedure based on common methods for assessing HIV-1 induced syncytium formation, as the specific details from the original 1993 study are not available in the abstract.

Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 induced syncytium formation (IC50).

Materials:

-

MT-4 cells (human T-cell leukemia line)

-

HIV-1 infected cells (e.g., H9/IIIB)

-

This compound

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well microtiter plates

-

Inverted microscope

Procedure:

-

Cell Preparation: Culture MT-4 cells and HIV-1 infected cells in RPMI 1640 medium.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium.

-

Co-culture: Seed MT-4 cells (e.g., 5 x 10^4 cells/well) and HIV-1 infected cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

-

Treatment: Immediately add the diluted this compound to the co-culture. Include a virus control (no compound) and a cell control (no virus or compound).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.

-

Quantification: Observe the formation of syncytia (multinucleated giant cells) under an inverted microscope. Count the number of syncytia in each well.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow for Syncytium Formation Assay

Caption: Workflow for a typical syncytium formation assay.

4.2. Respiratory Syncytial Virus (RSV) Syncytium Formation Assay (General Protocol)

While the primary report on this compound's anti-syncytial activity focused on HIV-1, its mechanism of action via ROS reduction suggests potential activity against other syncytium-inducing viruses like RSV.

Objective: To evaluate the inhibitory effect of this compound on RSV-induced syncytium formation.

Materials:

-

HEp-2 cells (human epithelial type 2)

-

Respiratory Syncytial Virus (RSV) stock

-

This compound

-

Eagle's Minimum Essential Medium (EMEM) with 2% FBS

-

24-well plates

-

Staining solution (e.g., crystal violet or immunostaining reagents for RSV proteins)

Procedure:

-

Cell Seeding: Seed HEp-2 cells in 24-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with RSV at a suitable multiplicity of infection (MOI).

-

Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 3-5 days at 37°C until syncytia are visible in the virus control wells.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol) and stain with crystal violet to visualize the syncytia. Alternatively, use immunofluorescence staining for specific RSV proteins.

-

Quantification: Count the number and size of syncytia in each well.

-

Data Analysis: Calculate the percentage of inhibition of syncytium formation for each concentration of this compound.

Concluding Remarks

This compound presents a compelling case for a natural product with significant potential in antiviral research, specifically in the context of inhibiting viral-induced syncytium formation. Its well-defined molecular target, UQCRB, and its mechanism of action through the modulation of mitochondrial ROS production, offer a clear pathway for its anti-syncytial effects. The link between viral infections, oxidative stress, and the facilitation of viral fusion processes underscores the therapeutic potential of targeting these pathways. Further research to elucidate the precise IC50 values of this compound against a broader range of syncytium-inducing viruses and to conduct in vivo efficacy studies is warranted. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore and expand upon the antiviral applications of this compound and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arthproliferins A–D, Four New Sesterterpenes from the Mangrove-Sediment-Derived Fungus Arthrinium sp. SCSIO41221 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Terpestacin in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpestacin, a sesterterpenoid with a distinctive bicyclic structure, has garnered significant attention in the scientific community due to its potent anti-angiogenic properties and potential as a therapeutic agent.[1] First isolated from Arthrinium sp., this natural product has since been identified in various fungal species.[1] The elucidation of its biosynthetic pathway has been a key area of research, culminating in the successful reconstitution of the entire pathway in a heterologous fungal host. This guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, the chemical transformations they catalyze, and the experimental methodologies used to uncover this intricate process.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and functionally characterized. The total biosynthesis of (-)-terpestacin has been successfully achieved in the filamentous fungus Aspergillus oryzae through the heterologous expression of four key genes: tpcA, tpcB, tpcC, and tpcD.[1] These genes encode the core enzymatic machinery required to convert a common isoprenoid precursor into the final this compound molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a series of enzymatic reactions, beginning with the cyclization of a linear isoprenoid precursor, followed by a cascade of oxidative modifications.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The pathway commences with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). The first committed step is catalyzed by TpcA , a bifunctional terpene synthase. This enzyme possesses both a prenyltransferase domain, which synthesizes GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), and a terpene synthase domain. The terpene synthase domain of TpcA catalyzes a complex cyclization cascade of GGPP to form the initial sesterterpenoid scaffold, a molecule identified as prethis compound I .[1]

Step 2: Hydroxylation by Cytochrome P450 Monooxygenases

Following the formation of the core ring system, the intermediate prethis compound I undergoes a series of stereo- and regioselective hydroxylations. These reactions are catalyzed by two distinct cytochrome P450 monooxygenases, TpcB and TpcC .[1] These enzymes activate inert C-H bonds on the A-ring of the prethis compound I molecule, installing three hydroxyl groups. This hydroxylation cascade proceeds through the intermediates prethis compound II and prethis compound III .[2]

Step 3: Final Oxidation by a Flavin-Dependent Oxidase

The final step in the biosynthesis of this compound is the oxidation of the vicinal diol moiety on the A-ring of prethis compound III. This reaction is catalyzed by TpcD , a flavin-dependent oxidase.[1] TpcD facilitates the oxidation of the diol to an α-diketone, which then undergoes enolization to yield the final product, (-)-terpestacin .[1]

Quantitative Data

While the key enzymes and intermediates in the this compound biosynthetic pathway have been identified, specific quantitative data such as enzyme kinetic parameters (Km, kcat) and precise production yields from heterologous expression systems are not extensively reported in publicly available literature. The table below summarizes the key enzymatic steps and their products.

| Enzyme | Substrate | Product(s) | Cofactors/Cosubstrates |

| TpcA (Bifunctional Terpene Synthase) | Geranylgeranyl Diphosphate (GGPP) | Prethis compound I | Mg2+ |

| TpcB (Cytochrome P450) | Prethis compound I | Prethis compound II | NADPH, O2, Cytochrome P450 Reductase |

| TpcC (Cytochrome P450) | Prethis compound II | Prethis compound III | NADPH, O2, Cytochrome P450 Reductase |

| TpcD (Flavin-Dependent Oxidase) | Prethis compound III | (-)-Terpestacin | FAD, O2 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics techniques. Below are detailed methodologies for the key experiments.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the general steps for the functional expression of the tpc gene cluster in A. oryzae.

1. Vector Construction:

-

The open reading frames (ORFs) of tpcA, tpcB, tpcC, and tpcD are amplified by PCR from the genomic DNA of a this compound-producing fungus.

-

Each ORF is cloned into an Aspergillus expression vector under the control of a strong, constitutive or inducible promoter (e.g., the amyB promoter).[3][4] These vectors typically contain a selectable marker, such as pyrG or adeA, for transformant selection.[3][4] Multi-gene expression vectors can be constructed using techniques like MultiSite Gateway cloning or yeast-based homologous recombination to incorporate all four genes into a single plasmid or a set of co-transformable plasmids.[3][5]

2. Protoplast Preparation and Transformation:

-

Aspergillus oryzae spores are inoculated into a liquid medium (e.g., GP medium) and cultivated with shaking to obtain mycelia.[6]

-

The mycelia are harvested and treated with a lytic enzyme mixture (e.g., Yatalase, snailase) in an osmotic stabilizer (e.g., 0.8 M NaCl or 1 M sorbitol) to digest the cell walls and release protoplasts.[6][7]

-

The prepared expression vectors are introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.[7][8]

-

The transformed protoplasts are plated on a selective regeneration medium that lacks the nutrient corresponding to the selectable marker on the expression vector.

3. Cultivation and Metabolite Extraction:

-

Positive transformants are selected and cultivated in a suitable production medium.

-

After a period of incubation, the fungal mycelia and culture broth are harvested.

-

The secondary metabolites are extracted from the culture using an organic solvent such as ethyl acetate.[9] The extract is then dried and concentrated.

Purification and Analysis of this compound and its Intermediates

1. Chromatographic Purification:

-

The crude extract is subjected to a multi-step chromatographic purification process.

-

Initial Fractionation: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).[10]

-

Intermediate Purification: Fractions containing the compounds of interest are further purified by reverse-phase column chromatography (e.g., using a C18 stationary phase) with a methanol-water or acetonitrile-water gradient.[11]

-

Final Purification: The final purification to obtain pure this compound and its intermediates is typically achieved by high-performance liquid chromatography (HPLC), often using a C18 column and a suitable mobile phase gradient.[10][11]

2. Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the detection and quantification of this compound.[12] The method typically employs a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[4][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of this compound and its more volatile precursors. The sample is typically derivatized to increase volatility before injection. The GC is equipped with a capillary column (e.g., HP-5MS), and helium is used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode.[13][14]

Visualizations

Biosynthetic Pathway of this compound

Caption: The enzymatic cascade for the biosynthesis of (-)-Terpestacin.

Experimental Workflow for Heterologous Expression and Analysis

Caption: Workflow for this compound production and analysis.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving both pathway-specific and global regulators. While specific regulatory mechanisms for the this compound gene cluster have not yet been fully elucidated, general principles of fungal secondary metabolism regulation likely apply.

Fungal biosynthetic gene clusters are often silent under standard laboratory conditions. Their expression can be triggered by various environmental cues and is controlled by a hierarchical network of transcription factors. Global regulators, such as LaeA and VeA , are known to play a crucial role in the regulation of many secondary metabolite gene clusters in Aspergillus species.[15][16][17][18] These proteins can form a nuclear complex that modulates chromatin structure, thereby influencing the accessibility of gene promoters to the transcriptional machinery.[15][18] It is plausible that the expression of the this compound gene cluster is also under the control of such global regulatory networks. Further research is needed to identify the specific transcription factors and signaling pathways that govern this compound production in its native and heterologous hosts.

Caption: Hypothetical regulation of the this compound gene cluster.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The successful reconstitution of the pathway in Aspergillus oryzae not only confirms the functions of the key enzymes involved but also opens up avenues for the engineered production of this compound and its derivatives for pharmaceutical applications. While the core pathway is now understood, further research into the detailed enzyme kinetics, regulatory networks, and optimization of production in heterologous hosts will be crucial for realizing the full therapeutic potential of this promising anti-angiogenic agent.

References

- 1. Total Biosynthesis of Antiangiogenic Agent (-)-Terpestacin by Artificial Reconstitution of the Biosynthetic Machinery in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BGC0002245 [mibig.secondarymetabolites.org]

- 3. Development of a versatile expression plasmid construction system for Aspergillus oryzae and its application to visualization of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of a Shuttle Vector for Heterologous Expression of a Novel Fungal α-Amylase Gene in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105385610A - Preparing method for Aspergillus oryzae protoplast - Google Patents [patents.google.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Fumagillin Biosynthetic Gene Cluster in <i>Aspergillus fumigatus</i> Encodes a Cryptic Terpene Cyclase Involved in … [ouci.dntb.gov.ua]

- 15. mdpi.com [mdpi.com]

- 16. Requirement of LaeA for Secondary Metabolism and Sclerotial Production in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

Terpestacin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpestacin, a sesterterpenoid natural product, has garnered significant attention within the scientific community due to its potent biological activities, including the inhibition of angiogenesis and the formation of syncytia induced by the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on production yields, outlines experimental protocols for fermentation, extraction, and chromatographic separation, and presents visual representations of the biosynthetic and key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary documented fungal sources are presented in Table 1. These fungi, isolated from diverse environments, represent a rich reservoir for the production of this bioactive compound.

| Fungal Species | Isolation Source/Type | Reference |

| Arthrinium sp. | Marine-derived and endophytic fungi | [1] |

| Bipolaris sorokiniana | Fungal plant pathogen | |

| Fusarium sp. | Wild fungi | |

| Embellisia chlamydospora | Mitosporic fungi | |

| Drechslera ravenelii | Endophytic fungus from Smallanthus sonchifolius | [2] |

Table 1: Natural Fungal Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural fungal sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols derived from published literature.

Fermentation

Solid-state fermentation is a commonly employed method for the cultivation of this compound-producing fungi and to stimulate the production of secondary metabolites.

2.1.1. Protocol: Solid-State Fermentation of Drechslera ravenelii [2]

-

Medium Preparation: A solid medium consisting of rice and oats is prepared.

-

Inoculation: The producing fungus, Drechslera ravenelii, is inoculated onto the sterile rice-oat medium.

-

Incubation: The culture is incubated for 720 hours to allow for fungal growth and the production of this compound.

2.1.2. Protocol: Solid-State Fermentation of Arthrinium sp. [3]

-

Seed Culture: The fungus is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) at 28°C on a rotary shaker at 170 rpm for 7 days to prepare the seed culture.

-

Solid Medium Preparation: A solid rice medium is prepared in Fernbach flasks by adding 90 mL of distilled water to 80 g of rice and letting it stand overnight before autoclaving.

-

Inoculation: Each flask is inoculated with 5.0 mL of the seed culture.

-

Incubation: The flasks are incubated statically at 28°C for 30 days.

Extraction

Following fermentation, the fungal biomass and the solid substrate are subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound.

2.2.1. Protocol: Hydroalcoholic Extraction from Drechslera ravenelii Fermentation [2]

-

The fermented solid medium containing the fungal biomass is extracted with a hydroalcoholic solution.

-

The resulting extract is then subjected to a liquid-liquid partition.

2.2.2. Protocol: Liquid-Liquid Partitioning [2]

-

The hydroalcoholic extract is sequentially partitioned with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane

-

Ethyl acetate

-

Butanol

-

-

The dichloromethane fraction, which contains this compound, is collected for further purification.

2.2.3. Protocol: Extraction from Arthrinium sp. Fermentation [4]

-

The solid-state fermentation culture is extracted with ethyl acetate.

-

The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The final stage of isolating pure this compound involves chromatographic techniques to separate it from other compounds in the crude extract.

2.3.1. Protocol: Purification from Drechslera ravenelii Extract [2]

-

The dichloromethane fraction is concentrated and subjected to chromatographic separation. While the specific details are not provided in the source, this typically involves silica gel column chromatography followed by further purification steps like preparative HPLC.

2.3.2. Protocol: Purification from Arthrinium sp. Extract [4]

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform/acetone (e.g., from 1:0 to 0:1).

-

Reversed-Phase Column Chromatography: Fractions containing this compound are further purified on an RP-18 column using a methanol/water gradient (e.g., from 30:70 to 100:0).

2.3.3. Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 reversed-phase column is used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is employed.

-

Detection: Elution is monitored using a UV detector.

Quantitative Data

The yield of this compound can vary significantly depending on the producing organism and the fermentation and isolation methods employed. The available quantitative data is summarized in Table 2.

| Producing Organism | Fermentation Method | Yield | Reference |

| Drechslera ravenelii | Solid-state fermentation on rice-oat medium | 19.0 mg (0.5% w/w of the dichloromethanolic fraction) | [2] |

Table 2: Reported Yield of this compound

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound in fungi involves a series of enzymatic reactions, starting from the basic building blocks of terpenoid synthesis. The key steps are outlined in the diagram below.

Caption: Overview of the key enzymatic steps in the biosynthesis of this compound.

Anti-Angiogenic Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by targeting the mitochondrial complex III. This interaction disrupts the hypoxia-induced signaling cascade that is crucial for tumor angiogenesis.

Caption: Mechanism of anti-angiogenic activity of this compound.

Inhibition of HIV-1 Syncytium Formation

This compound was initially discovered as an inhibitor of syncytium formation, a process where HIV-infected cells fuse with uninfected cells, leading to the formation of large, multinucleated giant cells and contributing to CD4+ T-cell depletion. This process is mediated by the interaction of the HIV envelope glycoprotein gp120 with the CD4 receptor on T-cells. While the precise molecular binding site of this compound in this process is not fully elucidated, its inhibitory effect is well-documented.

Caption: this compound inhibits the formation of syncytia by interfering with the HIV-1 gp120-CD4 interaction.

Conclusion

This compound remains a molecule of significant interest for drug development due to its potent anti-angiogenic and anti-viral properties. This guide has provided a detailed overview of its natural sources and the methodologies for its isolation. The protocols and data presented herein are intended to facilitate further research and development of this compound as a potential therapeutic agent. The elucidation of its biosynthetic pathway and mechanisms of action provides a solid foundation for synthetic biology approaches to enhance its production and for the design of novel analogs with improved pharmacological properties.

References

- 1. This compound, a new syncytium formation inhibitor from Arthrinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arthrinins E–G, Three Botryane Sesquiterpenoids from the Plant Endophytic Fungus Arthrinium sp. HS66 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal effects of metabolites from Arthrinium sp. 2–65 and identification of main active ingredients - PMC [pmc.ncbi.nlm.nih.gov]